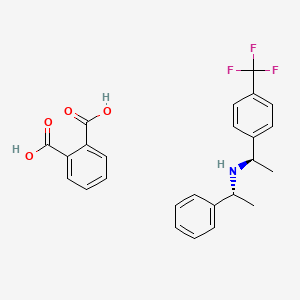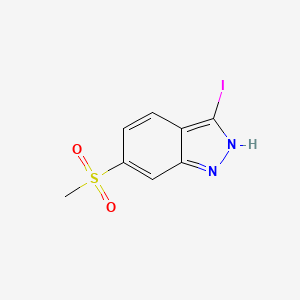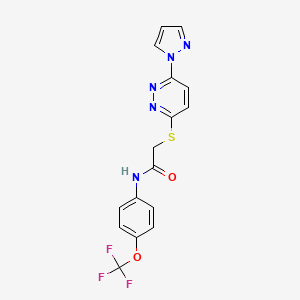
3-(Aminomethyl)-1-(2-methoxyethyl)pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-1-(2-methoxyethyl)pyridin-2-one, also known as AME-022, is a chemical compound that has been studied extensively for its potential use in scientific research. This pyridinone derivative has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-1-(2-methoxyethyl)pyridin-2-one involves its ability to inhibit the aggregation of amyloid-beta peptide. This is achieved through the binding of this compound to the peptide, which prevents it from forming the beta-sheet structures that are characteristic of amyloid fibrils. Additionally, this compound has been found to have antioxidant properties, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent for neurological disorders, this compound has been found to have a variety of other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. Additionally, this compound has been found to have a positive effect on glucose metabolism, which may make it a promising candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Aminomethyl)-1-(2-methoxyethyl)pyridin-2-one in lab experiments is its ability to inhibit the aggregation of amyloid-beta peptide, which makes it a useful tool for studying the development of Alzheimer's disease. Additionally, its antioxidant and anti-inflammatory properties make it a useful tool for studying the effects of oxidative stress and inflammation on cellular processes. One limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-(Aminomethyl)-1-(2-methoxyethyl)pyridin-2-one. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Further research is needed to determine the optimal dosage and administration method for this compound, as well as its potential side effects. Additionally, further investigation is needed to determine the full extent of this compound's biochemical and physiological effects, as well as its potential use in the treatment of other diseases such as cancer and diabetes.
Synthesemethoden
The synthesis of 3-(Aminomethyl)-1-(2-methoxyethyl)pyridin-2-one involves a multi-step process that begins with the reaction between 2-methoxyethylamine and 3-chloro-2-pyridinone. This reaction produces 3-(2-methoxyethylamino)-2-pyridinone, which is then treated with formaldehyde and sodium borohydride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-1-(2-methoxyethyl)pyridin-2-one has been investigated for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has the ability to inhibit the aggregation of amyloid-beta peptide, a key factor in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(aminomethyl)-1-(2-methoxyethyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-13-6-5-11-4-2-3-8(7-10)9(11)12/h2-4H,5-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKXCKKIUKWAMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC=C(C1=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2373368.png)
![N-(3,4-dimethylphenyl)-4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2373369.png)
![2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide](/img/structure/B2373371.png)

![{5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2373373.png)

![N-(4-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2373376.png)





